2-[(3,5-dichlorophenyl)amino]ethan-1-ol
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Overview
Description
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is a chemical compound characterized by the presence of a dichlorophenyl group attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol typically involves the reaction of 3,5-dichlorophenylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in an alkaline medium, with the temperature and pressure carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of phenyl groups with biological molecules.
Industry: The compound is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol is similar to other compounds containing dichlorophenyl groups, such as 2,4-dichlorophenol and 2,6-dichlorophenol. its unique structure, particularly the presence of the aminoethanol moiety, sets it apart and contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
2,4-Dichlorophenol
2,6-Dichlorophenol
3,5-Dichlorophenol
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Properties
CAS No. |
1020955-30-9 |
---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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